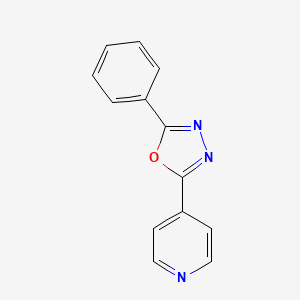

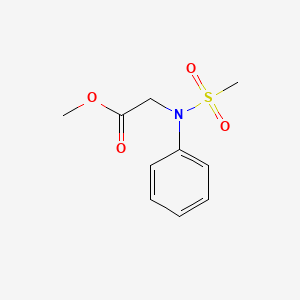

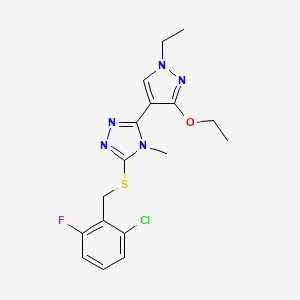

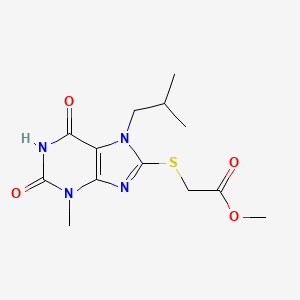

methyl N-(methylsulfonyl)-N-phenylglycinate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl N-(methylsulfonyl)-N-phenylglycinate, also known as Methylphenidate, is a synthetic compound that has been used as a medication for the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. It is a central nervous system stimulant that works by increasing the levels of dopamine and norepinephrine in the brain. Methylphenidate has also been used as a cognitive enhancer and a performance enhancer in sports.

科学的研究の応用

Organic Synthesis Enhancements

A study by Liu and Li (2016) discusses the visible-light-promoted radical (phenylsulfonyl)methylation reactions of electron-rich heteroarenes and N-arylacrylamides, starting from bromomethyl phenyl sulfone derivatives. This method facilitates mild and efficient access to various (phenylsulfonyl)methylated compounds, demonstrating the utility of related sulfone compounds in organic synthesis under mild conditions (Fei Liu, Pixu Li, 2016).

Material Science Applications

Oyaizu et al. (2002) described the synthetic routes to ladder polymers consisting of benzenetetrayl subunits with oxo and methylsulfonio linkages. The key intermediate, poly(phenylene oxide)s having pendant methylsulfenyl groups, was prepared by copper-catalyzed oxidative polymerization. This research highlights the role of such compounds in developing semiconductive materials with potential applications in electronics (K. Oyaizu, Takefumi Mikami, Fumio Mitsuhashi, E. Tsuchida, 2002).

Anti-inflammatory and Antitumor Effects

Harrak et al. (2010) explored the design and synthesis of 4-(aryloyl)phenyl methyl sulfones as a novel class of cyclooxygenase inhibitors. Their study on the anti-inflammatory and antitumor effects of these compounds provides insights into their potential therapeutic applications. Molecular modeling indicated that the methylsulfone group of these compounds plays a crucial role in their binding and inhibitory activity against COX-2 isoenzymes, highlighting the importance of methylsulfonyl groups in drug design (Y. Harrak, Giovanni Casula, J. Basset, G. Rosell, S. Plescia, D. Raffa, M. Cusimano, R. Pouplana, M. Pujol, 2010).

Chemical Functionalization and Drug Development

Nieto et al. (2009) demonstrated the ortho functionalization of methyl R-phenylglycinate using the orthopalladated complex as a synthetic tool. This process introduced different functional groups at the ortho position of the aryl ring, showcasing the compound's utility in synthesizing amino esters and heterocycles with retained chirality. Such methodologies are critical in developing enantiomerically pure drugs and chemicals (Sonia Nieto, Palmira Arnau, E. Serrano, R. Navarro, T. Soler, C. Cativiela, E. Urriolabeitia, 2009).

作用機序

Target of Action

Compounds with similar structures, such as 2-(4-methylsulfonylphenyl) indole derivatives, have been found to exhibit antimicrobial and anti-inflammatory activities . These compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

Mode of Action

Based on the structural similarity to other sulfone compounds, it can be inferred that it might interact with its targets through the sulfonyl functional group . This group is known for its chemical stability and resistance to decomposition at elevated temperatures .

Biochemical Pathways

Related compounds, such as metsulfuron-methyl, have been shown to undergo deesterification as a primary metabolic pathway . This process involves the removal of an ester group, resulting in the formation of corresponding deesterified derivatives .

特性

IUPAC Name |

methyl 2-(N-methylsulfonylanilino)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-15-10(12)8-11(16(2,13)14)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCZPEDRFLHGTIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN(C1=CC=CC=C1)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~,N~2~-bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~1~-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-1,2-ethanediamine](/img/structure/B2778757.png)

![N-(4-chloro-2-methylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2778762.png)

![ethyl 2-{[(2Z)-3-(aminocarbonyl)-8-methoxy-2H-chromen-2-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2778768.png)

![N-(4-ethoxyphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/no-structure.png)